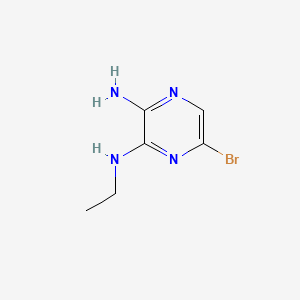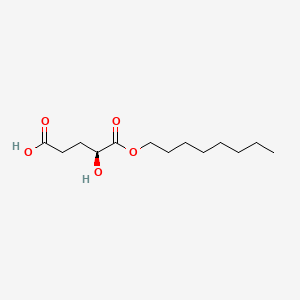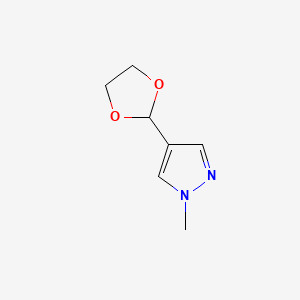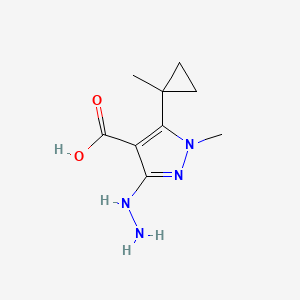
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate” is a chemical compound with the molecular formula C21H30O4 . It is also known as Androstan-17-ol, 2,3:16,17-diepoxy-, 17-acetate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of multiple rings and functional groups. It has a molecular weight of 346.46 Da and contains 10 defined stereocentres .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 428.8±45.0 °C and a predicted density of 1.22±0.1 g/cm3 . It is a white to off-white solid and has limited solubility in chloroform, DMSO, and methanol when heated .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate' involves the conversion of starting material pregnenolone into the final product through a series of reactions.", "Starting Materials": [ "Pregnenolone", "Sodium hydride", "Bromine", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Pregnenolone is reacted with sodium hydride to generate the corresponding sodium salt.", "The sodium salt is then treated with bromine to form 2-bromo-pregnenolone.", "2-bromo-pregnenolone is then reacted with acetic anhydride and pyridine to form the corresponding acetate.", "Reduction of the acetate with sodium borohydride yields the corresponding alcohol.", "The alcohol is then oxidized with hydrogen peroxide in the presence of acetic acid to form the epoxide.", "The final product, '(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate', is obtained by acetylation of the epoxide with acetic anhydride and pyridine." ] } | |
Numéro CAS |
212505-49-2 |
Nom du produit |
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.468 |
InChI |
InChI=1S/C21H30O3/c1-12(22)23-19-7-6-15-14-5-4-13-10-17-18(24-17)11-21(13,3)16(14)8-9-20(15,19)2/h7,13-18H,4-6,8-11H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
Clé InChI |
XMUJPIDSOJTMMS-VTBMCCKRSA-N |
SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)



![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)